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Compound of Interest

(3-Aminophenyl)
Compound Name:
(morpholino)methanone

Cat. No.: B171742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound (3-Aminophenyl)(morpholino)methanone, a valuable intermediate in
pharmaceutical synthesis. The information presented herein is intended to support research,
development, and quality control activities.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for (3-
Aminophenyl)(morpholino)methanone.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Assignment

3086 Aromatic C-H Stretch
1692 C=0 (Amide) Stretch

1616 Aromatic C=C Stretch
1530 Aromatic C=C Stretch
1478 CHz Scissoring
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Data sourced from the Asian Journal of Chemistry.[1]

Iablg_z._Mas_s_Sp_e_cj;LQmﬂnL(MS)_Qata

Assignment
206 [M]* (Molecular lon)
120 [M - C4aHsNOJ*
92 [CeHsN]*
65 [CsHs]*
42 [C2HaN]*
28 [COJ*

Data sourced from the Asian Journal of Chemistry.[1]

Table 3: Predicted *H Nuclear Magnetic Resonance

(NMR) Data (CDCls, 400 MHz)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.15 t 1H Ar-H (H-5)
~6.80 d 1H Ar-H (H-6)
~6.75 s 1H Ar-H (H-2)
~6.65 d 1H Ar-H (H-4)
~3.80 br s 2H -NH2
~3.69 t 4H O-(CH2)2
~3.45 t 4H N-(CH2)2

Note: This is a predicted spectrum based on analogous compounds, including 3-

aminoacetophenone and N-acylmorpholines. Experimental verification is recommended.

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.researchgate.net/publication/283739716_Synthesis_of_3-Aminophenylmorpholinomethanone_from_Benzotrichloride_as_Precursor
https://www.researchgate.net/publication/283739716_Synthesis_of_3-Aminophenylmorpholinomethanone_from_Benzotrichloride_as_Precursor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 4: Predicted **C Nuclear Magnetic Resonance

(NMR) Data (CDCI3, 100 MH2z)

Chemical Shift (6, ppm) Assignment
~171 C=0 (Amide)
~146 Ar-C (C-3)
~137 Ar-C (C-1)
~129 Ar-C (C-5)
~118 Ar-C (C-6)
~115 Ar-C (C-2)
~114 Ar-C (C-4)
~67 O-(CHa)2

~43 N-(CH2)2

Note: This is a predicted spectrum based on analogous compounds. Experimental verification
is recommended.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

o Sample Preparation: A small amount of solid (3-Aminophenyl)(morpholino)methanone is
placed directly onto the ATR crystal.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. The spectrum is typically an average of 16 to 32 scans with a resolution of 4
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cm~1, A background spectrum of the clean ATR crystal is recorded prior to sample analysis
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Method: Electron lonization (EI)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or following separation by gas chromatography.

« lonization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: *H and 3C NMR in Solution

e Sample Preparation: Approximately 5-10 mg of (3-Aminophenyl)(morpholino)methanone
is dissolved in ~0.7 mL of deuterated chloroform (CDCls) in a 5 mm NMR tube.

e 'H NMR Acquisition: The *H NMR spectrum is acquired on a 400 MHz NMR spectrometer.
Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: The 13C NMR spectrum is acquired on the same instrument, typically at
a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the
spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are
generally required due to the lower natural abundance and smaller gyromagnetic ratio of the
13C nucleus.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected to obtain the final spectra. Chemical shifts are referenced to the residual
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solvent peak (CDClIs: 6 7.26 ppm for *H and & 77.16 ppm for 3C).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic Analysis N ( Data Output )
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of (3-Aminophenyl)

(morpholino)methanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (3-Aminophenyl)
(morpholino)methanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171742#spectroscopic-data-nmr-ir-ms-of-3-
aminophenyl-morpholino-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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